
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one is a complex organic compound characterized by multiple hydroxyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence cellular processes such as oxidative stress and signal transduction. The compound’s ability to modulate these pathways is a key factor in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one: shares similarities with other polyphenolic compounds such as catechins and flavonoids.
Catechins: Found in tea, these compounds also possess multiple hydroxyl groups and exhibit antioxidant properties.
Flavonoids: A diverse group of plant metabolites known for their health benefits, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H14O6 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C15H14O6/c16-9-2-3-10(13(19)6-9)14(20)7-12(18)8-1-4-11(17)15(21)5-8/h1-6,12,16-19,21H,7H2/t12-/m1/s1 |
InChI-Schlüssel |
UTZGBLRLYMVKNP-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



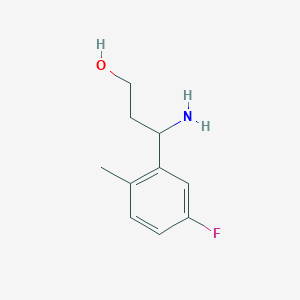
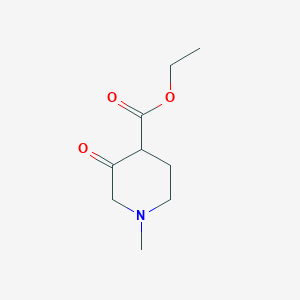
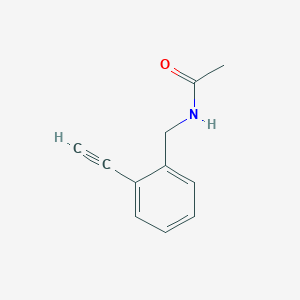
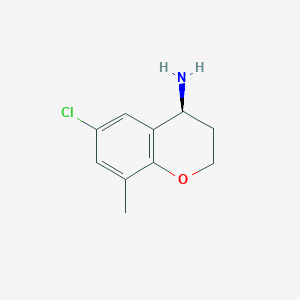
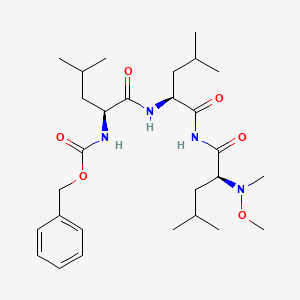
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
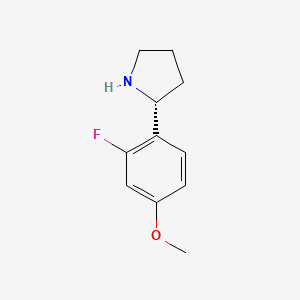
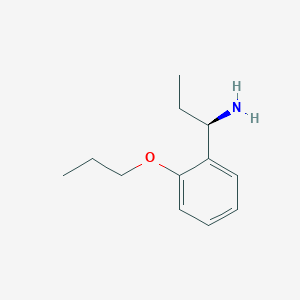
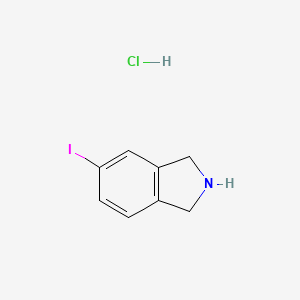
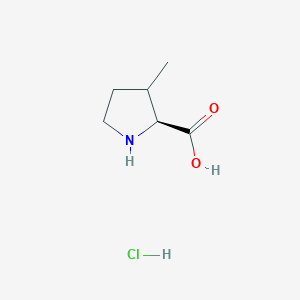
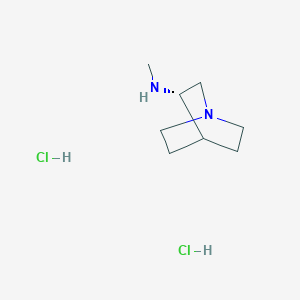
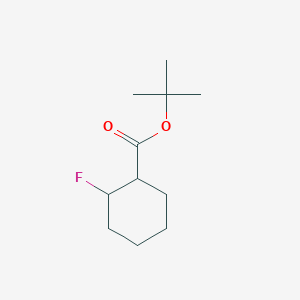
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
